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molecular formula C11H12N4 B8577083 4-[N-(2-pyrimidinyl)aminomethyl]aniline

4-[N-(2-pyrimidinyl)aminomethyl]aniline

Cat. No. B8577083
M. Wt: 200.24 g/mol
InChI Key: MMIIBRRCVZEKFI-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

In THF (20 ml) and methanol (20 ml) was dissolved N-(4-nitrobenzyl)-N-(2-pyrimidinyl)amine (921 mg, 4.00 mmol), and to the mixture were added at 0° C. nickel bromide (137 mg) and sodium boro hydride(955 mg). The mixture was stirred at room temperature for 30 minutes and concentrated under reduced pressure. To the residue were added ethyl acetate, THF and water, and the insoluble materials were filtered off. The aqueous layer was extracted with ethyl acetate-THF, and the organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified with column chromatography (silica gel 30 g, ethyl acetate/hexane=1/1), and the desired fraction was concentrated under reduced pressure. To the residue was added diethylether, and the insoluble materials were filtered, which were washed with diethylether and dried under reduced pressure to give 4-[N-(2-pyrimidinyl)aminomethyl]aniline (208 mg, 1.04 mmol, 26%).
Quantity
921 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
955 mg
Type
reactant
Reaction Step Two
Name
nickel bromide
Quantity
137 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([CH2:8][NH:9][C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:6][CH:5]=1)([O-])=O.[BH4-].[Na+]>C1COCC1.CO.[Ni](Br)Br>[N:11]1[CH:12]=[CH:13][CH:14]=[N:15][C:10]=1[NH:9][CH2:8][C:7]1[CH:16]=[CH:17][C:4]([NH2:1])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
921 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CNC2=NC=CC=N2)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
955 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
nickel bromide
Quantity
137 mg
Type
catalyst
Smiles
[Ni](Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added ethyl acetate, THF and water
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered off
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate-THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography (silica gel 30 g, ethyl acetate/hexane=1/1)
CONCENTRATION
Type
CONCENTRATION
Details
the desired fraction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added diethylether
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered
WASH
Type
WASH
Details
which were washed with diethylether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(N=CC=C1)NCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.04 mmol
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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